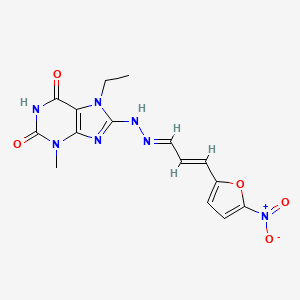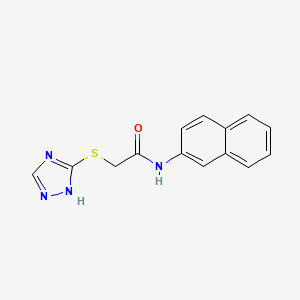
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea, also known as MNBU, is a chemical compound that has been widely used in scientific research. It is a urea derivative that has been synthesized and studied for its various biochemical and physiological effects. MNBU has been found to have potential applications in the field of medicine, particularly in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea is not fully understood. However, it has been suggested that N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea inhibits the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell survival.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has several advantages for use in lab experiments. It is a stable and relatively easy to synthesize compound, which makes it readily available for research purposes. N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has also been found to be relatively non-toxic, which makes it a safer alternative to other compounds that may have toxic effects. However, N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has some limitations, such as its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has several potential future directions for scientific research. It could be further studied for its anticancer properties, particularly in the treatment of specific types of cancer. N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea could also be studied for its anti-inflammatory properties, particularly in the treatment of chronic inflammatory diseases. Additionally, N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea could be further modified to improve its solubility and bioavailability, which could enhance its potential as a therapeutic agent.
In conclusion, N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea is a urea derivative that has been extensively studied for its potential applications in scientific research. It has been found to have anticancer and anti-inflammatory properties, and could have potential applications in the treatment of various diseases. N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has several advantages for use in lab experiments, but also has some limitations. Further research on N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea could lead to new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea can be synthesized using various methods, including the reaction of 2-amino-5-methylbenzoxazole with 3-nitrobenzoyl chloride in the presence of a base. This reaction produces N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea as a white crystalline solid with a melting point of 222-224°C. The purity of the compound can be determined using various analytical techniques, such as HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has been extensively studied for its potential applications in scientific research. It has been found to have anticancer properties, as it inhibits the growth and proliferation of cancer cells. N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
1-(2-methyl-1,3-benzoxazol-5-yl)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c1-9-16-13-8-11(5-6-14(13)23-9)18-15(20)17-10-3-2-4-12(7-10)19(21)22/h2-8H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDOJKHNIVGABH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-1,3-benzoxazol-5-yl)-3-(3-nitrophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5779913.png)


![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)
![1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5779949.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N,3-dimethylbenzamide](/img/structure/B5779950.png)


![N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5779971.png)

![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5779980.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5779992.png)
![1-ethyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5779997.png)
![8H-cyclohepta[b]quinoxalin-8-one oxime](/img/structure/B5780007.png)